molecular formula C23H25N3O5 B2872911 Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899972-24-8

Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2872911
CAS No.: 899972-24-8
M. Wt: 423.469
InChI Key: SAZOLDWCMNVBCN-UHFFFAOYSA-N
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Description

This compound belongs to the spiro heterocyclic class, characterized by a fused pyrazolo-oxazine core linked to a piperidine ring via a spiro junction. Such structural features are critical for modulating pharmacological properties, including bioavailability and target binding .

Properties

IUPAC Name

ethyl 2-(2,5-dihydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-2-30-22(29)25-11-9-23(10-12-25)26-19(16-5-3-4-6-21(16)31-23)14-18(24-26)17-13-15(27)7-8-20(17)28/h3-8,13,19,27-28H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZOLDWCMNVBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: The dihydroxyphenyl group may confer antioxidant or pro-oxidant effects, relevant in cancer (e.g., ferroptosis induction) .
  • Synthetic Optimization : Microwave methods should be explored for the target compound to improve yield and purity.
  • Comparative Bioassays: Urgent need for head-to-head evaluations of hydroxylated vs. non-hydroxylated spiro derivatives to clarify SAR.

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